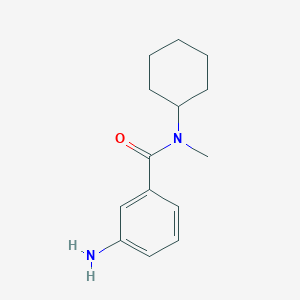

3-amino-N-cyclohexyl-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-cyclohexyl-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSZFEXITQOVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424239 |

Source

|

| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-76-2 |

Source

|

| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-amino-N-cyclohexyl-N-methylbenzamide

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-amino-N-cyclohexyl-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. While a specific, peer-reviewed protocol for this exact molecule is not extensively documented, the following synthesis is constructed based on well-established, fundamental organic chemistry reactions and protocols for analogous structures. This document is intended for researchers, chemists, and professionals in drug development, offering a robust, two-step synthetic strategy from commercially available starting materials.

Introduction: The Significance of Substituted Benzamides

Benzamide derivatives form the backbone of a vast array of pharmacologically active compounds and functional materials. The strategic placement of substituents on the aromatic ring and the amide nitrogen allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and ability to interact with biological targets. This compound (C₁₄H₂₀N₂O, MW: 232.32 g/mol )[1] incorporates a key 3-amino aniline moiety, a common feature in inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), which are crucial in DNA repair and other cellular processes[2]. The N-cyclohexyl-N-methyl substitution pattern provides a specific steric and electronic profile that can influence receptor binding and metabolic stability.

This guide will detail a reliable synthetic route, focusing on the underlying chemical principles and providing a self-validating experimental protocol.

Overall Synthetic Strategy

The synthesis of this compound is most logically approached via a two-step sequence:

-

Amide Bond Formation: Acylation of the secondary amine, N-cyclohexyl-N-methylamine, with 3-nitrobenzoyl chloride. This reaction, a classic Schotten-Baumann type, forms the stable amide intermediate, 3-nitro-N-cyclohexyl-N-methylbenzamide .

-

Reduction of the Nitro Group: The nitro moiety of the intermediate is then reduced to a primary amine, yielding the final product. This transformation is typically achieved through catalytic hydrogenation.

This strategy is advantageous as it utilizes readily available precursors and employs high-yielding, well-understood reactions. The nitro group is a robust and convenient precursor to the amine, allowing for the amide bond to be formed under conditions that might not be compatible with a free amino group.

Caption: Proposed two-step synthesis pathway for this compound.

Part 1: Synthesis of 3-nitro-N-cyclohexyl-N-methylbenzamide (Amidation)

The initial step involves the formation of an amide bond between the highly reactive acyl chloride, 3-nitrobenzoyl chloride, and the secondary amine, N-cyclohexyl-N-methylamine. 3-nitrobenzoyl chloride can be synthesized from 3-nitrobenzoic acid using reagents like thionyl chloride or oxalyl chloride, or it can be purchased directly. The reaction with the amine is typically rapid and exothermic.

Causality and Experimental Choices:

-

Acyl Chloride Reactivity: 3-nitrobenzoyl chloride is used because acyl chlorides are significantly more reactive electrophiles than their corresponding carboxylic acids, allowing the reaction to proceed quickly and efficiently at or below room temperature.

-

Base Requirement: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or an aqueous solution of sodium hydroxide, is essential to neutralize the acid.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent System: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal for this reaction, as it readily dissolves the reactants and does not participate in the reaction.

Experimental Protocol: Amidation

-

Preparation: To a solution of N-cyclohexyl-N-methylamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous sodium bicarbonate (to remove any unreacted acyl chloride and residual acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude 3-nitro-N-cyclohexyl-N-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Part 2: Synthesis of this compound (Reduction)

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles.

Causality and Experimental Choices:

-

Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. Other catalysts like platinum(IV) oxide or Raney Nickel can also be employed.

-

Hydrogen Source: The reduction can be performed using hydrogen gas (H₂) at pressures ranging from atmospheric to several bars. Alternatively, transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate can be used, which may be more convenient for standard laboratory setups. A patent describing the synthesis of p-aminobenzamide details the use of hydrazine hydrate with a ferric hydroxide catalyst, demonstrating a viable alternative to H₂ gas.[4]

-

Solvent Choice: Solvents such as ethanol, methanol, or ethyl acetate are typically used for catalytic hydrogenation as they are inert to the reaction conditions and effectively dissolve the substrate.

Experimental Protocol: Nitro Reduction

-

Preparation: Dissolve the purified 3-nitro-N-cyclohexyl-N-methylbenzamide (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation:

-

Seal the reaction vessel.

-

Evacuate the flask and backfill with hydrogen gas (a balloon filled with H₂ is often sufficient for small-scale reactions). Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.

-

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 4-12 hours.

-

Workup:

-

Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet with solvent during filtration and is disposed of properly.

-

Wash the Celite pad with additional solvent (ethanol or methanol).

-

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude This compound . The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Characterization

While specific experimental data for this exact compound is not available in the cited literature, the following table outlines the key reagents required for this synthesis.

| Step | Reagent | CAS Number | Molecular Formula | Role |

| 1 | 3-Nitrobenzoic Acid | 121-92-6 | C₇H₅NO₄ | Precursor |

| 1 | Thionyl Chloride | 7719-09-7 | SOCl₂ | Chlorinating Agent |

| 1 | N-Cyclohexyl-N-methylamine | 100-60-7 | C₇H₁₅N | Nucleophile (Amine) |

| 1 | Triethylamine | 121-44-8 | C₆H₁₅N | Base |

| 1 | Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Solvent |

| 2 | 10% Palladium on Carbon | 7440-05-3 | Pd/C | Catalyst |

| 2 | Hydrogen Gas | 1333-74-0 | H₂ | Reducing Agent |

| 2 | Ethanol | 64-17-5 | C₂H₆O | Solvent |

Product Characterization:

The identity and purity of the final product, This compound , should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the aromatic protons, the cyclohexyl and methyl groups, and the newly formed amine group.

-

Mass Spectrometry (MS): To confirm the molecular weight (232.32 g/mol ).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the C=O stretch of the amide (around 1630-1680 cm⁻¹).

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

This guide outlines a logical and robust synthetic pathway for This compound . By leveraging a standard amidation reaction followed by a reliable catalytic hydrogenation, researchers can access this valuable compound from common starting materials. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis and subsequent investigation of this and other N-substituted benzamide derivatives. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

References

- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine.

-

PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

-

YouTube. (2024, May 12). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. Land of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN104193646B - Preparation method of p-aminobenzamide.

- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde.

- Google Patents. (n.d.). CN104193646B - Preparation method of p-aminobenzamide.

-

PubMed Central (PMC). (n.d.). N-Cyclohexyl-3-methylbenzamidine. Retrieved from [Link]

Sources

physicochemical properties of 3-amino-N-cyclohexyl-N-methylbenzamide

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-N-cyclohexyl-N-methylbenzamide

Introduction

This compound is a substituted benzamide derivative of interest in chemical and pharmaceutical research. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is not merely academic—it is a foundational pillar of drug discovery and development.[1][2] These properties govern a molecule's behavior from the moment of administration to its interaction with biological targets, profoundly influencing its absorption, distribution, metabolism, excretion (ADME), and overall efficacy and safety.[3][4]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the known data for this molecule but also detailing the authoritative experimental protocols required for their determination. The causality behind experimental choices is explained to provide a framework for robust and reproducible scientific investigation.

Core Physicochemical Profile

A summary of the fundamental identifiers and properties for this compound is presented below. It is critical to note that while basic molecular properties are well-defined, key experimental values such as melting point, solubility, pKa, and LogP are not widely reported in publicly available literature. Therefore, this guide emphasizes the robust experimental methods required to determine these values, which are indispensable for any substantive research program.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 675112-76-2 | [6][7] |

| Molecular Formula | C₁₄H₂₀N₂O | [6][7] |

| Molecular Weight | 232.32 g/mol | [6][7] |

| Aqueous Solubility | Experimental determination required | - |

| LogP (Octanol/Water) | Experimental determination required | - |

| pKa | Experimental determination required | - |

The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from lab to clinic is fundamentally dictated by its physicochemical properties. The interplay between solubility, lipophilicity, and ionization potential determines the pharmacokinetic and pharmacodynamic profile of a molecule.[3] Achieving the right balance is a central goal of medicinal chemistry.[8]

-

Aqueous Solubility: A drug must first dissolve in bodily fluids to be absorbed into the systemic circulation.[8] Low aqueous solubility is a primary cause of poor bioavailability and can lead to unreliable outcomes in in-vitro assays, wasting significant resources.[9][10]

-

Lipophilicity (LogP): This parameter, measured as the partition coefficient between n-octanol and water, is a crucial indicator of a molecule's ability to cross lipid cell membranes.[11][12] According to Lipinski's "Rule of Five," an oral drug candidate should ideally have a LogP value less than 5 to ensure a good balance between permeability and solubility.[11][12] While high lipophilicity can enhance target binding, it may also lead to poor solubility, increased metabolic breakdown, and off-target toxicity.[8]

-

Ionization (pKa): The pKa value defines the extent to which a molecule is ionized at a specific pH.[13][14] Since the pH varies throughout the body (e.g., stomach vs. intestine), the ionization state of a drug will change, directly impacting its solubility and ability to permeate biological membranes.[15] The presence of the primary amine group in this compound makes pKa determination particularly critical.

Protocols for Experimental Determination

Given the absence of published experimental data, the following section provides detailed, self-validating protocols for determining the key .

Aqueous Solubility: The Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10] It establishes a true equilibrium between the undissolved solid compound and a saturated aqueous solution, providing a definitive solubility value that is critical for lead optimization and formulation stages.[9][16][17]

Step-by-Step Methodology:

-

Preparation: Prepare a universal aqueous buffer solution at the desired pH (e.g., pH 7.4 to simulate physiological conditions) and filter it to remove particulates.[16]

-

Compound Addition: Add an excess amount of solid this compound to a known volume of the prepared buffer in a glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vial and place it in an agitator (shaker bath) set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed, followed by drawing off the supernatant, or by filtering the solution through a low-binding filter plate (e.g., PVDF).[16][17]

-

Quantification: Prepare a series of dilutions of the saturated supernatant/filtrate. Analyze these dilutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).

-

Calculation: Quantify the concentration of the compound by comparing the analytical response to a pre-established standard calibration curve. The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.

Lipophilicity: LogP Determination by Shake-Flask

Rationale: The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing the most fundamental and widely accepted value for the partition coefficient (P).[11] n-Octanol is used as a surrogate for biological lipid membranes.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water (or buffer, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known, low concentration of this compound in the pre-saturated aqueous phase. The concentration should be well below its aqueous solubility limit.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this separation.

-

Sampling and Analysis: Carefully withdraw an aliquot from both the aqueous phase and the n-octanol phase.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Ionization Constant: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly precise and reliable method for determining pKa values.[15] It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[15]

Step-by-Step Methodology:

-

Preparation: Accurately weigh and dissolve this compound in a suitable solvent. For compounds with low water solubility, a water/co-solvent mixture (e.g., water/methanol) may be necessary.

-

System Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert a calibrated pH electrode connected to a high-precision pH meter.

-

Titration: Since the target molecule contains a basic amino group, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an auto-burette.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will show one or more inflection points, each corresponding to the neutralization of an ionizable group.

-

pKa Calculation: The pKa is the pH value at the point where half of the volume of titrant required to reach the inflection point has been added (the half-equivalence point). This can be determined from the graph or by analyzing the first derivative of the titration curve.

Conclusion

The comprehensive characterization of physicochemical properties is an indispensable step in evaluating the potential of this compound as a drug candidate or research tool. Properties such as aqueous solubility, lipophilicity (LogP), and ionization (pKa) are not independent variables but are deeply interconnected, collectively dictating the ADME profile and ultimate biological activity of the molecule. While predictive models can offer initial estimates, the authoritative, step-by-step experimental protocols detailed in this guide—for shake-flask solubility, shake-flask LogP, and potentiometric pKa determination—provide the robust framework necessary for generating the accurate and reliable data required for informed decision-making in any drug discovery and development program.

References

- Santa Cruz Biotechnology, Inc. (n.d.). 3-Amino-N-cyclohexyl-N-methyl-benzamide.

- PharmaTutor. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.

- Kyrikou, I., & Tzakos, A. G. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Relay Therapeutics. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Sigma-Aldrich. (n.d.). 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- LookChem. (2023, December 13). What are the physicochemical properties of drug?

- Longdom Publishing SL. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Chromatography Online. (n.d.). Determination of pKa Values by Liquid Chromatography.

- BIOFOUNT. (n.d.). This compound.

- ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- SlideShare. (n.d.). pKa and log p determination.

- American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.

- PubChem. (2026, January 10). 3-amino-2-chloro-N-cyclohexyl-N-methylbenzamide.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- National Institutes of Health. (2025, August 7). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.

- National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- SpringerLink. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.

- PubChem. (n.d.). This compound.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. This compound | C14H20N2O | CID 6463810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 675112-76-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

A Technical Guide to the Mechanism of Action of Selective Adenosine A2A Receptor Antagonists

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

The landscape of neurodegenerative disease treatment is continually evolving, with a growing emphasis on non-dopaminergic targets to address unmet clinical needs. Within this paradigm, selective antagonists of the adenosine A2A receptor have emerged as a promising therapeutic class. This guide provides an in-depth exploration of the core mechanism of action for these antagonists, with a particular focus on the principles elucidated by the study of compounds such as Istradefylline (KW-6002). While this document will use Istradefylline as a primary exemplar, the principles discussed are broadly applicable to novel molecules of the same class, such as 3-amino-N-cyclohexyl-N-methylbenzamide.

The primary audience for this guide—researchers, scientists, and drug development professionals—requires a blend of foundational science and practical, application-oriented knowledge. Therefore, this document is structured to provide a comprehensive overview, from the fundamental role of the adenosine A2A receptor in basal ganglia circuitry to detailed experimental protocols for the characterization of novel antagonist compounds.

The Adenosine A2A Receptor: A Strategic Target in the Basal Ganglia

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in various physiological processes, including vasodilation, immune response modulation, and neurotransmission.[1] In the central nervous system, these receptors are particularly concentrated in the striatum, a key component of the basal ganglia that is integral to motor control.[2]

In Parkinson's disease (PD), the progressive loss of dopaminergic neurons leads to a significant imbalance in the intricate neural circuits of the basal ganglia.[3] This imbalance is characterized by a deficiency of dopamine and an overactivation of adenosine A2A receptors. Under normal physiological conditions, adenosine acts as an inhibitory neuromodulator, often counteracting the effects of dopamine.[2]

The "Go" and "No-Go" Pathways

Motor function is modulated by a delicate balance between the "direct" (Go) and "indirect" (No-Go) pathways within the basal ganglia. In individuals with Parkinson's disease, the depletion of dopamine results in reduced activity of the "Go" pathway and increased activity of the "No-Go" pathway, contributing to the characteristic motor symptoms. Adenosine A2A receptors are primarily located on the medium spiny neurons of the "No-Go" pathway.[4][5]

As Parkinson's disease progresses, the concentration of adenosine A2A receptors increases, amplifying the inhibitory effects of adenosine on the "No-Go" pathway. This heightened inhibitory tone further suppresses motor activity.

Heteromeric Complex with Dopamine D2 Receptors

A crucial aspect of the adenosine A2A receptor's function in the striatum is its formation of heterotetramers with dopamine D2 receptors.[6] Within this complex, adenosine acts as a negative allosteric modulator of the D2 receptor.[6] This means that when adenosine binds to the A2A receptor, it reduces the affinity of the D2 receptor for dopamine, thereby dampening dopaminergic signaling.[6]

Molecular Mechanism of Action: Restoring Neuronal Balance

Selective adenosine A2A receptor antagonists, such as Istradefylline, exert their therapeutic effects by blocking the binding of endogenous adenosine to the A2A receptor.[2][7] This antagonism is the primary mechanism through which these compounds restore a more balanced state of neuronal signaling within the basal ganglia.

By inhibiting the A2A receptor, these antagonists prevent the downstream cascade of intracellular events normally triggered by adenosine.[1] This includes the inhibition of adenylyl cyclase and the subsequent reduction in cyclic adenosine monophosphate (cAMP) production.[1] The blockade of A2A receptors leads to an indirect enhancement of dopaminergic neurotransmission.[2] This disinhibition of the "No-Go" pathway helps to alleviate the motor deficits characteristic of Parkinson's disease.[4]

The precise mechanism by which Istradefylline exerts its full therapeutic effect is still under investigation, but its action as an adenosine A2A receptor antagonist is well-established through in vitro and in vivo studies.

Caption: Antagonism of the A2A receptor by Istradefylline.

Therapeutic Implications and Pharmacological Profile

Istradefylline is approved as an adjunctive treatment to levodopa/carbidopa for adults with Parkinson's disease experiencing "off" episodes.[3][6] "Off" periods are times when the effects of levodopa wear off, and Parkinson's symptoms return.[7] Clinical studies have demonstrated that Istradefylline can effectively reduce this "off" time.[7]

A Non-Dopaminergic Approach

A key advantage of adenosine A2A receptor antagonists is that they offer a non-dopaminergic approach to treating Parkinson's disease.[4] This is significant because long-term dopamine replacement therapies can lead to debilitating side effects such as dyskinesia (involuntary muscle movements).[3] Istradefylline has been shown to decrease dyskinesia caused by prolonged L-DOPA administration.[3]

Neuroprotective Potential and Broader Applications

Beyond symptomatic relief in Parkinson's disease, there is growing evidence for the neuroprotective effects of A2A receptor antagonists.[3] These compounds have been shown to reduce neuroinflammation, a key process in the degeneration of dopaminergic neurons.[3] Furthermore, research suggests potential applications in other neurodegenerative disorders, such as Alzheimer's disease, and even in cancer immunotherapy, where they may enhance the efficacy of checkpoint inhibitors.[3][8] Recent studies have also indicated that KW-6002 can protect against neuronal damage by restoring autophagic flux.[9]

Experimental Protocols for Mechanistic Elucidation

For drug development professionals seeking to characterize novel adenosine A2A receptor antagonists, a series of well-established experimental protocols can be employed to validate the mechanism of action.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A2A receptor.

-

Competition Binding: Incubate the membranes with a known radiolabeled A2A receptor antagonist (e.g., [3H]-istradefylline) in the presence of increasing concentrations of the unlabeled test compound.

-

Separation and Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Functional Assays: cAMP Measurement

Objective: To determine the functional antagonism of the test compound at the adenosine A2A receptor.

Methodology:

-

Cell Culture: Use a cell line expressing the adenosine A2A receptor (e.g., HEK293 cells).

-

Stimulation: Treat the cells with an A2A receptor agonist (e.g., CGS 21680) in the presence of varying concentrations of the test compound.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the IC50 for the inhibition of agonist-stimulated cAMP production.

Quantitative Data Summary

The following table summarizes key binding affinity data for Istradefylline, providing a benchmark for the evaluation of new chemical entities in this class.

| Receptor | Species | Ki (nM) | Reference |

| A2A Receptor | Human | 9.12 | [10] |

| A1 Receptor | Human | >287 | [10] |

| A3 Receptor | Human | >681 | [10] |

| A2A Receptor | Rat | 1.57 | [10] |

| A1 Receptor | Rat | 50.9 | [10] |

| A2A Receptor | Mouse | 1.87 | [10] |

| A1 Receptor | Mouse | 105.02 | [10] |

Conclusion

The mechanism of action of selective adenosine A2A receptor antagonists represents a sophisticated and targeted approach to modulating neuronal circuitry in the basal ganglia. By specifically blocking the overactive adenosine signaling in the "No-Go" pathway, these compounds can restore a more natural balance of motor control, offering a valuable non-dopaminergic therapeutic option for Parkinson's disease. The principles and protocols outlined in this guide provide a robust framework for the continued research and development of novel antagonists, such as this compound, with the potential to significantly improve the lives of patients with neurodegenerative disorders.

References

-

Adenosine A2A receptor antagonist - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

What is the mechanism of Istradefylline? - Patsnap Synapse. (2024, July 17). Retrieved January 17, 2026, from [Link]

-

Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease. (2020). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease. (2024, February 3). Retrieved January 17, 2026, from [Link]

-

Istradefylline - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

the adenosine A2A receptor selective antagonist KW6002: research and development toward a novel nondopaminergic therapy for Parkinson's disease. (2003). PubMed. Retrieved January 17, 2026, from [Link]

-

What are A2aR antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 17, 2026, from [Link]

-

Learn the Mechanism of Action of NOURIANZ®. (n.d.). Retrieved January 17, 2026, from [Link]

-

Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. (2020). PubMed. Retrieved January 17, 2026, from [Link]

-

Adenosine A2A receptor antagonist KW6002 protects against A53T mutant alpha-synuclein-induced brain damage and neuronal apoptosis in Parkinson's disease mice by restoring autophagic flux. (2024). PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. What are A2aR antagonists and how do they work? [synapse.patsnap.com]

- 2. What is the mechanism of Istradefylline? [synapse.patsnap.com]

- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in pursuit of therapeutic A2A antagonists: the adenosine A2A receptor selective antagonist KW6002: research and development toward a novel nondopaminergic therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Istradefylline - Wikipedia [en.wikipedia.org]

- 7. Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]

- 8. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine A2A receptor antagonist KW6002 protects against A53T mutant alpha-synuclein-induced brain damage and neuronal apoptosis in Parkinson's disease mice by restoring autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 3-amino-N-cyclohexyl-N-methylbenzamide (CAS 675112-76-2): An Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the State of Publicly Available Information

As a Senior Application Scientist tasked with providing a comprehensive technical guide on 3-amino-N-cyclohexyl-N-methylbenzamide (CAS 675112-76-2), a rigorous and exhaustive search of the scientific and patent literature has been conducted. The objective was to synthesize existing data into a cohesive and in-depth resource. However, this investigation has revealed a significant scarcity of publicly available information for this specific chemical entity. While the compound is commercially available for research purposes, dedicated studies detailing its synthesis, biological activity, mechanism of action, and established experimental protocols are not present in the accessible scientific domain.

This document, therefore, serves a dual purpose: to present the confirmed foundational knowledge of this compound and to contextualize its potential scientific standing by examining structurally related compounds. This approach is designed to provide a realistic and scientifically grounded perspective for researchers considering this molecule for their studies. It is imperative to note that any extrapolation of properties from related analogs must be treated with caution and validated through empirical investigation.

Core Compound Identification and Properties

This compound is a substituted benzamide derivative. Its fundamental physicochemical properties, as confirmed by various chemical suppliers, are summarized below.

| Property | Value | Source |

| CAS Number | 675112-76-2 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| Canonical SMILES | CNC(=O)(C1=CC=CC(=C1)N)C2CCCCC2 | |

| InChI Key | Not readily available | |

| Appearance | Typically a solid (inferred from related compounds) | |

| Solubility | Not specified in public literature | |

| Storage Conditions | For research use, standard laboratory conditions are advised. | [1][2] |

Synthetic Pathways: A Postulated Approach

While a specific, peer-reviewed synthesis protocol for this compound is not documented, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and published syntheses of analogous benzamides. A likely approach would involve the amidation of a 3-aminobenzoic acid derivative with N-cyclohexyl-N-methylamine.

A generalized synthetic workflow is proposed below:

Caption: A plausible three-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Starting Material: 3-Nitrobenzoic acid is a common and commercially available starting material. The nitro group serves as a precursor to the amino group and is generally unreactive under the conditions of amide bond formation.

-

Activation: Conversion of the carboxylic acid to an acyl chloride is a standard method to increase its electrophilicity, facilitating the subsequent reaction with the secondary amine.

-

Amide Formation: The reaction between the acyl chloride and N-cyclohexyl-N-methylamine would form the stable amide bond.

-

Reduction: The final step involves the reduction of the nitro group to the desired primary amine. Catalytic hydrogenation or reduction with metals like tin(II) chloride are common methods for this transformation.

Self-Validating System for Protocol: Each step of this proposed synthesis would require in-process controls. For instance, the formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The progress of the amidation and reduction steps would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding. The final product would require purification, likely via column chromatography, and its identity and purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications: An Uncharted Territory

There is no published data on the biological activity, mechanism of action, or potential therapeutic applications of this compound. The compound is sold for research use only, indicating it is likely used in screening libraries for drug discovery programs.[1][2]

However, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Structurally related compounds have shown a range of biological activities, which may provide a starting point for investigation:

-

Central Nervous System (CNS) Activity: Substituted benzamides are known to interact with various CNS targets. For example, amisulpride is an antipsychotic and antidepressant that acts on dopamine D2/D3 receptors. The structurally analogous compound, U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), is a potent µ-opioid receptor agonist.[3] This suggests that the N-cyclohexyl-N-methylbenzamide core can be directed towards neurological targets.

-

Enzyme Inhibition: The benzamide moiety is present in a variety of enzyme inhibitors.

-

Antimicrobial Activity: Some N-phenylbenzamides have been synthesized and evaluated for their antibacterial and antifungal properties.[4]

The following diagram illustrates a generalized workflow for the initial in vitro screening of a novel compound like this compound.

Caption: A generalized workflow for initial in vitro evaluation.

Future Directions and Research Imperatives

The lack of data on this compound presents an opportunity for foundational research. Key areas that require investigation include:

-

Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol, along with comprehensive characterization data (NMR, IR, MS, and elemental analysis).

-

Broad Biological Screening: Evaluation of the compound in a wide range of biological assays to identify potential therapeutic areas.

-

In Silico Modeling: Computational studies to predict potential biological targets and guide experimental work.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the amino, cyclohexyl, and methyl groups to any observed biological activity.

Conclusion

This compound (CAS 675112-76-2) is a chemical entity with a confirmed structure but a publicly undocumented biological profile. While the benzamide core is of significant interest in medicinal chemistry, the specific properties of this compound remain to be elucidated. This guide has provided the available factual information and a scientifically grounded framework for future research. Any scientist or drug development professional interested in this molecule should be prepared to undertake foundational studies to determine its chemical and biological characteristics.

References

-

BIOFOUNT. This compound. [Link]

-

Baumann MH, Tocco G, Papsun DM, Mohr AL, Fogarty MF, Krotulski AJ. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Molecules. 2020;25(23):5538. [Link]

-

Siregar, P., et al. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences. 2023;24(3):2745. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 3-amino-N-cyclohexyl-N-methylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-amino-N-cyclohexyl-N-methylbenzamide, a versatile scaffold with potential for diverse pharmacological applications. While direct SAR studies on this specific molecule are limited in publicly available literature, this document synthesizes information from structurally related analogs to build a predictive SAR model. We will delve into the synthetic methodologies, propose key molecular modifications, and discuss their potential impact on biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a framework for the rational design of novel therapeutic agents based on this benzamide core.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties.[1] The central amide bond provides a stable, yet interactive, feature that can engage with biological targets through hydrogen bonding. The aromatic ring and its substituents offer a platform for fine-tuning electronic and steric properties, while the N-substituents can profoundly influence solubility, metabolic stability, and receptor affinity.

This compound (CAS 675112-76-2) presents a compelling starting point for SAR exploration.[2][3] Its structure can be dissected into three key regions ripe for modification: the substituted benzoyl ring, the amide linker, and the N-alkylcyclohexyl moiety. Understanding how alterations in these regions modulate biological activity is paramount for optimizing this scaffold for a desired therapeutic effect. This guide will explore the potential SAR of this molecule by drawing parallels with related compounds, including N-cyclohexylbenzamides, amino-substituted benzamides, and other molecules sharing the N-cyclohexyl-N-methylamine fragment.[4][5][6]

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives can be achieved through standard amide coupling reactions. A general and reliable method involves the reaction of a substituted benzoic acid with N-cyclohexyl-N-methylamine in the presence of a coupling agent.

Experimental Protocol: General Amide Coupling

-

Acid Activation: To a solution of the desired benzoic acid derivative (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., 1.1 eq of HATU, HBTU, or DCC) and a non-nucleophilic base (e.g., 1.5 eq of diisopropylethylamine (DIPEA)). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: To the activated benzoic acid solution, add N-cyclohexyl-N-methylamine (1.2 eq).

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-cyclohexyl-N-methylbenzamide derivative.

A similar synthetic approach has been reported for the synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide, where N-(4-amino-2-chloro-benzoyl)-imidazole was reacted with N-methyl-cyclohexylamine.[7]

Probing the Structure-Activity Relationship: A Three-pronged Approach

The exploration of the SAR of this compound can be systematically approached by modifying three distinct regions of the molecule. The following sections will detail the rationale for these modifications and the expected impact on biological activity based on data from related compounds.

Figure 1: A diagram illustrating the three key areas for SAR exploration on the this compound scaffold.

Modifications of the Benzamide Ring

The electronic and steric properties of the benzamide ring can be modulated by introducing various substituents. The position and nature of these substituents can significantly influence target binding and pharmacokinetic properties.

-

Position of the Amino Group: The current scaffold has an amino group at the 3-position. Shifting this to the 2- or 4-position would alter the electronic distribution and hydrogen bonding potential of the molecule. For instance, a 4-amino substitution might enhance interactions with certain biological targets through different vectoral presentations of the hydrogen bond donor.

-

Additional Substituents: The introduction of other functional groups on the aromatic ring can probe for additional binding pockets and influence the overall physicochemical properties.

-

Halogens (F, Cl, Br): Can increase metabolic stability and act as hydrogen bond acceptors. Dichloro-substituted N-cyclohexyl-N-methylbenzamide analogs have been investigated.[8]

-

Hydroxy Groups: Can introduce hydrogen bonding capabilities and potentially improve solubility. Computational studies on other amino-substituted benzamides have shown that hydroxyl groups can enhance antioxidant properties.[5]

-

Methoxy Groups: Can act as hydrogen bond acceptors and increase lipophilicity.

-

Small Alkyl Groups (e.g., Methyl): Can provide steric bulk and probe for hydrophobic pockets in a binding site.[9]

-

| Modification | Rationale | Potential Impact | Reference Analogs |

| Amino Group Position | Alter electronic and steric profile | Modulate target affinity and selectivity | General principle in medicinal chemistry |

| Halogenation | Increase metabolic stability, H-bond acceptor | Enhanced potency and pharmacokinetic profile | 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide[8] |

| Hydroxylation | Introduce H-bond donor/acceptor | Improved solubility and target interactions | 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide |

| Alkylation | Probe for hydrophobic pockets | Increased affinity for specific targets | N-Cyclohexyl-4-methylbenzamide[9] |

Modifications of the 3-Amino Group

The primary amino group is a key functional handle that can be modified to explore its role in target engagement.

-

Alkylation (Secondary and Tertiary Amines): Converting the primary amine to a secondary or tertiary amine can alter its basicity and hydrogen bonding capacity.

-

Acylation (Amides): Acylation of the amino group would neutralize its basicity and introduce a new hydrogen bond donor/acceptor moiety. This could fundamentally change the interaction profile of the molecule.

-

Sulfonamides: Conversion to a sulfonamide can introduce a tetrahedral geometry and strong hydrogen bond accepting groups. 3-(Benzylsulfonamido)benzamides have been explored as potent and selective SIRT2 inhibitors.[10]

| Modification | Rationale | Potential Impact | Reference Analogs |

| Alkylation | Modulate basicity and steric bulk | Alter target binding and selectivity | General amine SAR principles |

| Acylation | Neutralize basicity, add H-bond features | Shift from ionic to H-bond interactions | General amine SAR principles |

| Sulfonamide Formation | Introduce tetrahedral geometry, H-bond acceptor | Potential for new target interactions | 3-(Benzylsulfonamido)benzamides[10] |

Modifications of the N-Cyclohexyl-N-Methyl Moiety

The N-cyclohexyl-N-methyl group plays a crucial role in defining the lipophilicity and conformational flexibility of the molecule.

-

Cyclohexyl Ring Conformation: The chair conformation of the cyclohexyl ring presents axial and equatorial positions for substituents. The orientation of the benzamide group relative to the ring can influence how the molecule fits into a binding pocket.

-

Substitution on the Cyclohexyl Ring: Adding substituents to the cyclohexyl ring can probe for specific interactions within a target's binding site. Studies on N-[4-(alkyl)cyclohexyl]-substituted benzamides have shown that such modifications can lead to anti-inflammatory and analgesic activities.[4]

-

Replacement of the Cyclohexyl Ring: Replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups can modulate lipophilicity and conformational freedom. For example, smaller rings like cyclopentyl or larger rings like cycloheptyl could be explored.

-

N-Methyl Group Modification: Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) can increase steric bulk and lipophilicity. Alternatively, its removal (N-cyclohexylbenzamide) would introduce a hydrogen bond donor at the amide nitrogen.[11]

| Modification | Rationale | Potential Impact | Reference Analogs |

| Cyclohexyl Ring Substitution | Probe for specific binding interactions | Enhanced potency and selectivity | N-[4-(alkyl)cyclohexyl]-substituted benzamides[4] |

| Cyclohexyl Ring Replacement | Modulate lipophilicity and conformation | Alter pharmacokinetic and pharmacodynamic properties | General medicinal chemistry principles |

| N-Alkyl Group Variation | Alter steric bulk and lipophilicity | Fine-tune target affinity and metabolic stability | N-Cyclohexylbenzamide[11] |

Potential Biological Activities and Mechanisms of Action

Given the structural similarities to other biologically active compounds, this compound and its analogs could exhibit a range of pharmacological effects.

-

Anti-inflammatory and Analgesic Activity: The N-cyclohexylbenzamide scaffold is present in compounds with demonstrated anti-inflammatory and analgesic properties.[4]

-

Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents. For instance, N-cyclohexyl-2-phenoxybenzamide analogs are being explored for this purpose.[1]

-

Enzyme Inhibition: The benzamide core is a common feature in various enzyme inhibitors. The exploration of sulfonamide derivatives at the 3-amino position could lead to inhibitors of enzymes like sirtuins.[10]

-

Central Nervous System (CNS) Activity: The structural relative, 3-[3-(phenalkylamino)cyclohexyl]phenols, have been investigated as μ-opioid receptor (MOR) antagonists, suggesting that the N-cyclohexyl moiety can interact with CNS targets.[12]

Figure 2: Potential pharmacological activities of this compound based on structurally related compounds.

Future Directions and Conclusion

This technical guide has laid out a systematic approach to understanding the structure-activity relationship of this compound. By leveraging data from analogous compounds, we have proposed a rational strategy for designing and synthesizing novel derivatives with potentially valuable pharmacological properties.

Future research should focus on:

-

Synthesis of a diverse library of analogs: Following the proposed modifications in the three key regions of the molecule.

-

Broad biological screening: To identify the primary pharmacological activities of this scaffold.

-

In-depth mechanistic studies: For any identified active compounds to elucidate their molecular targets and mechanisms of action.

References

-

N-Cyclohexyl-3-methylbenzamidine - PMC - PubMed Central . Available at: [Link]

-

Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed . Available at: [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI . Available at: [Link]

-

Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed . Available at: [Link]

-

This compound | C14H20N2O | CID 6463810 - PubChem . Available at: [Link]

-

Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide - PrepChem.com . Available at: [Link]

-

3-amino-2-chloro-N-cyclohexyl-N-methylbenzamide | C14H19ClN2O - PubChem . Available at: [Link]

-

Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PubMed Central . Available at: [Link]

-

Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC - PubMed Central . Available at: [Link]

-

N-Cyclohexyl-4-methylbenzamide | C14H19NO | CID 228684 - PubChem . Available at: [Link]

-

3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide - PubChem . Available at: [Link]

-

N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem . Available at: [Link]

-

3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed . Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C14H20N2O | CID 6463810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide | C16H22Cl2N2O | CID 13544015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Cyclohexyl-4-methylbenzamide | C14H19NO | CID 228684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-N-cyclohexyl-N-methylbenzamide Derivatives and Analogs: A Focus on Kappa Opioid Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-N-cyclohexyl-N-methylbenzamide scaffold represents a compelling starting point for the design of novel modulators of the kappa opioid receptor (KOR). This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of this chemical series. We delve into the critical aspects of molecular design, drawing insights from structurally related KOR agonists, and present detailed, field-proven protocols for the synthesis and in vitro characterization of these compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of new chemical entities targeting the KOR for therapeutic intervention in pain, addiction, and mood disorders.

Introduction: The Kappa Opioid Receptor as a Therapeutic Target

The kappa opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family, is a key player in the modulation of pain, mood, and reward pathways.[1] Unlike the mu-opioid receptor (MOR), which is the primary target of traditional opioid analgesics like morphine, KOR activation does not produce euphoria and has a lower risk of respiratory depression and abuse potential.[1] This has made the KOR an attractive target for the development of non-addictive analgesics and potential treatments for addiction and mood disorders.

The endogenous ligands for the KOR are dynorphins, which, upon binding, trigger a cascade of intracellular signaling events.[1] The this compound core structure shares pharmacophoric features with known KOR agonists, suggesting its potential as a template for the design of novel KOR-targeted therapeutics. This guide will explore the synthesis, biological activity, and mechanistic underpinnings of this promising class of compounds.

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through a convergent strategy, focusing on the formation of the central amide bond. A plausible and efficient synthetic route commences with a readily available starting material, 3-nitrobenzoyl chloride, and proceeds through two key stages: amidation followed by reduction of the nitro group.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial coupling of 3-nitrobenzoyl chloride with N-cyclohexyl-N-methylamine to form the corresponding nitro-substituted benzamide intermediate. Subsequent reduction of the nitro group yields the target this compound. This strategy allows for the late-stage introduction of the crucial 3-amino group, which is a key feature for potential KOR activity.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the core scaffold. Researchers should optimize reaction conditions based on available laboratory equipment and specific analogs being synthesized.

Step 1: Synthesis of 3-Nitro-N-cyclohexyl-N-methylbenzamide (Amidation)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclohexyl-N-methylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.

-

Addition of Acyl Chloride: Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of this compound (Nitro Reduction)

-

Reaction Setup: Dissolve the purified 3-nitro-N-cyclohexyl-N-methylbenzamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation. This can be achieved using a hydrogen-filled balloon at atmospheric pressure or in a Parr hydrogenator at elevated pressure (e.g., 50 psi).

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Mechanism of Action: Kappa Opioid Receptor Signaling

As a G protein-coupled receptor, the KOR transduces extracellular signals into intracellular responses through a complex network of signaling pathways. The primary mechanism involves coupling to inhibitory G proteins (Gi/o). However, emerging evidence highlights the importance of a parallel signaling pathway mediated by β-arrestins.

G Protein-Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits.

-

Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

-

Gβγ Subunit: The Gβγ dimer can directly modulate the activity of various effector proteins, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). Activation of GIRK channels leads to potassium efflux and hyperpolarization of the cell membrane, while inhibition of VGCCs reduces calcium influx. Both of these actions contribute to a decrease in neuronal excitability.

Caption: G Protein-Dependent Signaling Pathway of the Kappa Opioid Receptor.

β-Arrestin-Mediated Signaling

In addition to G protein-dependent signaling, agonist-bound KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the recruitment of β-arrestin proteins. β-arrestin binding to the KOR can lead to:

-

Desensitization: β-arrestin sterically hinders the coupling of G proteins to the receptor, leading to a termination of G protein-mediated signaling.

-

Internalization: β-arrestin facilitates the internalization of the receptor from the cell surface via clathrin-coated pits, further attenuating the signal.

-

Signal Transduction: β-arrestin can also act as a scaffold protein, initiating a distinct wave of intracellular signaling independent of G proteins. This can involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as the p38 MAPK pathway, which has been implicated in some of the aversive effects of KOR agonists.

The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), is a key area of research in KOR drug discovery. The development of G protein-biased KOR agonists holds the promise of separating the therapeutic effects from the undesirable side effects.

Caption: β-Arrestin-Mediated Signaling and Regulation of the Kappa Opioid Receptor.

Pharmacological Profile and In Vitro Evaluation

A comprehensive in vitro pharmacological evaluation is essential to characterize the activity of novel this compound derivatives. This typically involves a suite of assays to determine binding affinity, functional potency and efficacy, and potential for biased agonism.

Table 1: Key In Vitro Pharmacological Parameters for KOR Agonists

| Parameter | Assay Type | Description |

| Binding Affinity (Ki) | Radioligand Binding Assay | Measures the affinity of a compound for the KOR. A lower Ki value indicates higher affinity. |

| Functional Potency (EC50) | GTPγS Binding Assay | Determines the concentration of a compound that produces 50% of its maximal response in activating G proteins. |

| cAMP Accumulation Assay | Measures the concentration of a compound that produces 50% of its maximal inhibition of adenylyl cyclase. | |

| Functional Efficacy (Emax) | GTPγS Binding Assay | The maximum response a compound can produce in G protein activation, relative to a full agonist. |

| cAMP Accumulation Assay | The maximum inhibition of adenylyl cyclase a compound can produce, relative to a full agonist. | |

| Biased Agonism | β-Arrestin Recruitment Assay | Quantifies the recruitment of β-arrestin to the KOR in response to agonist stimulation. |

Experimental Protocols for In Vitro Assays

The following are generalized protocols for key in vitro assays used to characterize KOR agonists. These should be adapted and optimized for specific experimental conditions.

Protocol 1: Radioligand Displacement Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human KOR (e.g., CHO-KOR or HEK-KOR cells).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a selective KOR radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay

-

Assay Setup: In a 96-well plate, combine cell membranes expressing the KOR, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in an appropriate assay buffer.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filtermat.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Data Analysis: Plot the data as a dose-response curve to determine the EC50 and Emax values for G protein activation.

Protocol 3: cAMP Accumulation Assay

-

Cell Culture: Plate cells expressing the KOR in a 96-well plate and grow to confluence.

-

Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Agonist Treatment: Add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: Generate dose-response curves to determine the EC50 and Emax for the inhibition of cAMP production.

Protocol 4: β-Arrestin Recruitment Assay

-

Assay Principle: Utilize a cell-based assay that measures the interaction between the KOR and β-arrestin. A common method is the PathHunter® assay, which is based on enzyme fragment complementation.

-

Cell Line: Use a cell line co-expressing the KOR fused to one fragment of β-galactosidase and β-arrestin fused to the other fragment.

-

Agonist Stimulation: Treat the cells with varying concentrations of the test compound.

-

Detection: If the agonist induces KOR-β-arrestin interaction, the enzyme fragments will complement, forming an active enzyme that converts a substrate to a detectable signal (e.g., chemiluminescence).

-

Data Analysis: Quantify the signal to generate dose-response curves and determine the EC50 and Emax for β-arrestin recruitment.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for the this compound series are not extensively published, insights can be drawn from related KOR agonists. The general pharmacophore for non-morphinan KOR agonists often includes a basic nitrogen atom, an aromatic ring, and a hydrophobic moiety.

-

The 3-Amino Group: The position and nature of the substituent on the benzamide ring are critical. The 3-amino group is hypothesized to be a key interaction point with the KOR, potentially forming hydrogen bonds with specific amino acid residues in the binding pocket.

-

The N-Cyclohexyl Group: The bulky and hydrophobic cyclohexyl group likely occupies a hydrophobic pocket within the receptor, contributing to binding affinity. The stereochemistry of this group may also influence activity.

-

The N-Methyl Group: The methyl group on the amide nitrogen can impact the conformation of the molecule and its interaction with the receptor.

-

Substitutions on the Benzene Ring: Further substitutions on the aromatic ring can be explored to modulate potency, selectivity, and pharmacokinetic properties. For example, the introduction of electron-withdrawing or electron-donating groups could fine-tune the electronic properties of the molecule.

A systematic exploration of these structural features will be crucial for optimizing the pharmacological profile of this chemical series.

Conclusion and Future Directions

The this compound scaffold presents a promising foundation for the development of novel KOR modulators. This technical guide has provided a comprehensive framework for the synthesis and in vitro pharmacological characterization of this class of compounds. The detailed protocols and mechanistic insights are intended to empower researchers to efficiently explore the therapeutic potential of these derivatives.

Future research should focus on a systematic SAR exploration to identify compounds with optimal potency, selectivity, and biased agonism profiles. Lead compounds should then be advanced to in vivo models of pain, addiction, and mood disorders to validate their therapeutic efficacy. The ultimate goal is the development of a new generation of KOR-targeted therapeutics with improved safety and efficacy profiles.

References

- Kawai, K., Hayakawa, J., Miyamoto, T., Imamura, Y., Yamane, S., Wakita, H., Fujii, H., Kawamura, K., Matsuura, H., Izumimoto, N., Kobayashi, R., Endo, T., & Nagase, H. (2008). Design, synthesis, and structure-activity relationship of novel opioid kappa-agonists. Bioorganic & Medicinal Chemistry, 16(20), 9188-9201.

- Mores, C. N., Van Rijn, R. M., & Whistler, J. L. (2019). G-protein-biased agonism at the kappa opioid receptor. Handbook of experimental pharmacology, 254, 87–105.